molecular formula C17H19N5O3 B6532950 N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide CAS No. 1021261-00-6

N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide

Cat. No.: B6532950
CAS No.: 1021261-00-6
M. Wt: 341.4 g/mol
InChI Key: HOCSGDXDAYZGKY-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazolo[4,3-b]pyridazine derivatives, which have garnered interest in scientific research due to their potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine intermediates and appropriate oxidants

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of controlled environments, precise temperature regulation, and the use of catalysts to enhance reaction efficiency. Large-scale synthesis also necessitates the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidants include sodium hypochlorite and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed: The major products resulting from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide has shown potential as a dual inhibitor of c-Met and Pim-1, enzymes implicated in cancer progression. Its antiproliferative and cytotoxic effects on cancer cell lines have been studied extensively.

Medicine: In medicine, this compound is being explored for its therapeutic potential, particularly in the treatment of cancer. Its ability to induce apoptosis and cell cycle arrest in tumor cells makes it a promising candidate for anticancer drugs.

Industry: Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it suitable for various applications in these fields.

Mechanism of Action

The mechanism by which N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide exerts its effects involves the inhibition of c-Met and Pim-1 enzymes. By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth.

Comparison with Similar Compounds

  • 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

  • 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

  • 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridine

Uniqueness: N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly observed in similar compounds. Its ability to induce apoptosis and cell cycle arrest at lower concentrations compared to other derivatives highlights its potential as a more effective anticancer agent.

Properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-15(23)18-10-11-25-16-9-8-14-19-20-17(22(14)21-16)12-4-6-13(24-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCSGDXDAYZGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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